

In-Depth Technical Guide to the Physicochemical Properties of GT 949

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Compound of Interest

Compound Name: GT 949

Cat. No.: B1672416

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **GT 949**, a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter-2 (EAAT2). The information herein is intended to support research and development efforts by providing key data and experimental context.

Core Physicochemical and Pharmacological Data

The following tables summarize the essential quantitative data for **GT 949**, facilitating easy reference and comparison.

Table 1: Chemical and Physical Properties of **GT 949**

Property	Value	Source(s)
IUPAC Name	3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one	[1]
CAS Number	460330-27-2	[1][2]
Chemical Formula	C30H37N7O2	
Molecular Weight	527.66 g/mol	
Appearance	Solid	
Aqueous Solubility	301 µg/mL	
Solubility in DMSO	Soluble to 100 mM (52.77 mg/mL)	
Storage Conditions	Dry, dark at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)	

Table 2: Pharmacological Properties of **GT 949**

Property	Value	Source(s)
Target	Excitatory Amino Acid Transporter-2 (EAAT2)	
Mechanism of Action	Positive Allosteric Modulator (PAM)	
EC50	0.26 nM	
Effect on Glutamate Transport	Enhances glutamate transport in a noncompetitive fashion, with an increase in Vmax of about 47%	
Selectivity	Selective for EAAT2 over EAAT1 and EAAT3	
Metabolic Stability (HLM, t1/2)	5.5 min (Human Liver Microsomes)	
Metabolic Stability (MLM, t1/2)	<1.4 min (Mouse Liver Microsomes)	

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments related to the characterization of **GT 949**.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

- **Preparation of Saturated Solution:** An excess amount of **GT 949** is added to a vial containing a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- **Equilibration:** The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

- **Phase Separation:** The suspension is filtered or centrifuged to separate the solid phase from the saturated solution.
- **Quantification:** The concentration of **GT 949** in the clear, saturated solution is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS). A calibration curve is used for accurate quantification.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

- **Incubation Mixture Preparation:** A reaction mixture is prepared containing liver microsomes (human or mouse), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- **Initiation of Reaction:** The reaction is initiated by adding **GT 949** (typically at a low micromolar concentration) to the pre-warmed incubation mixture.
- **Time-Course Sampling:** Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).
- **Reaction Quenching:** The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
- **Analysis:** The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of **GT 949** at each time point.
- **Data Analysis:** The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life ($t_{1/2}$) and intrinsic clearance (Cl_{int}).

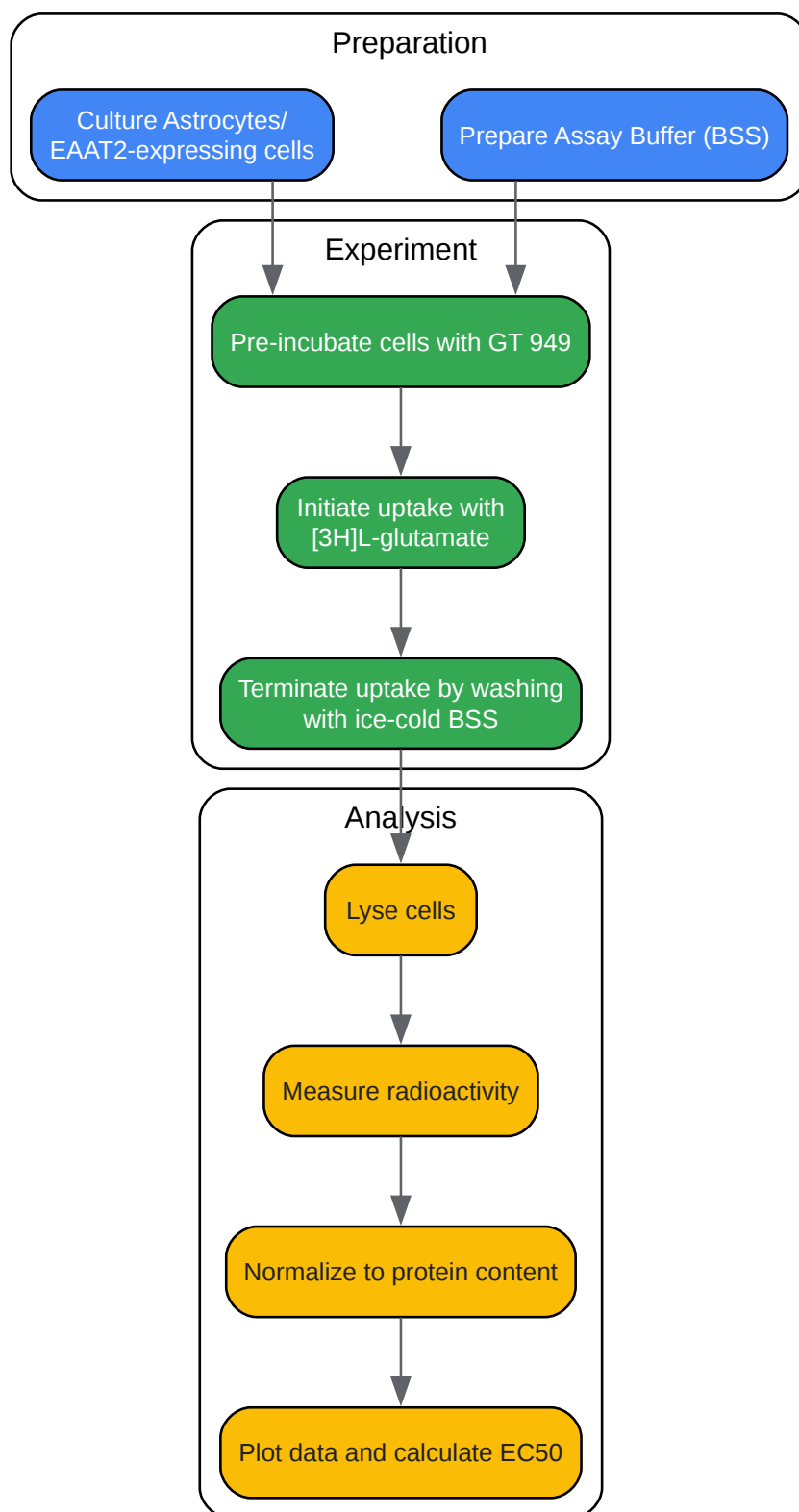
Glutamate Uptake Assay in Cultured Astrocytes

This functional assay measures the ability of **GT 949** to modulate the activity of EAAT2 in a cellular context.

- **Cell Culture:** Primary astrocytes or a suitable cell line expressing EAAT2 (e.g., COS-7 cells transfected with the EAAT2 gene) are cultured in appropriate media and conditions.
- **Assay Buffer:** A balanced salt solution (BSS) is prepared. To differentiate EAAT-mediated uptake from other mechanisms, assays can be performed in the presence and absence of sodium ions, as EAATs are sodium-dependent.
- **Compound Incubation:** Cells are pre-incubated with varying concentrations of **GT 949** or vehicle control for a defined period.
- **Initiation of Uptake:** The uptake is initiated by adding a solution containing a low concentration of radiolabeled L-glutamate (e.g., [3H]L-glutamate).
- **Termination of Uptake:** After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold BSS to remove extracellular radiolabeled glutamate.
- **Cell Lysis and Scintillation Counting:** The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- **Data Analysis:** The radioactivity counts are normalized to the protein content of the cell lysates. The data is then plotted as glutamate uptake versus the concentration of **GT 949** to determine the EC50 value.

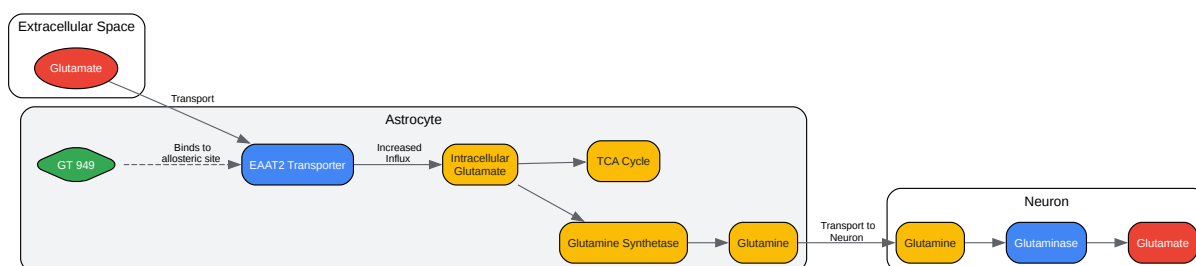
Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to **GT 949**'s mechanism of action and experimental characterization.



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Caption: Experimental workflow for a glutamate uptake assay.



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Caption: Signaling pathway of **GT 949**-mediated EAAT2 modulation.

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References

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